molecular formula C31H22N2O3 B11111901 17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11111901
M. Wt: 470.5 g/mol
InChI Key: MNOKDCHBALCHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound featuring a dibenzo[b,d]furan moiety This compound is notable for its intricate structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps. The initial step often includes the preparation of the dibenzo[b,d]furan core, which can be synthesized via O-arylation of substituted phenols followed by cyclization of diaryl ethers

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would likely involve scalable versions of the laboratory procedures, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural features.

Mechanism of Action

The mechanism of action of 17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as an inhibitor of certain enzymes or as a modulator of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the additional fused rings and functional groups.

    Carbazole: Another heterocyclic compound with structural similarities but different functional properties.

    Dibenzothiophene: Similar in structure but contains sulfur instead of oxygen in the central ring.

Uniqueness

17-[(Dibenzo[b,d]furan-3-ylamino)methyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its complex structure, which includes multiple fused rings and functional groups

Properties

Molecular Formula

C31H22N2O3

Molecular Weight

470.5 g/mol

IUPAC Name

17-[(dibenzofuran-3-ylamino)methyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C31H22N2O3/c34-30-28-26-20-8-1-2-9-21(20)27(23-11-4-3-10-22(23)26)29(28)31(35)33(30)16-32-17-13-14-19-18-7-5-6-12-24(18)36-25(19)15-17/h1-15,26-29,32H,16H2

InChI Key

MNOKDCHBALCHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CNC6=CC7=C(C=C6)C8=CC=CC=C8O7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.